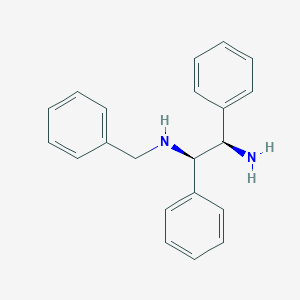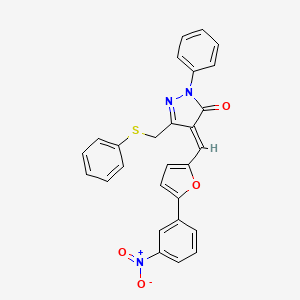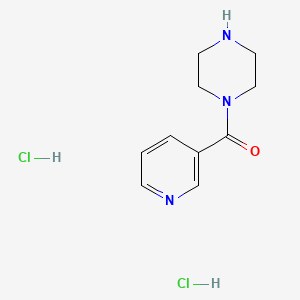
Bicyclohomofarnesal
Descripción general
Descripción
Bicyclohomofarnesal is a synthetic fragrance that has been found in almost all fragrances since its discovery . It was first discovered by IFF researchers John B. Hall and James M. Sanders in the process of studying violet odor compounds . The molecular formula of this compound is C16H26O and it has a molecular weight of 234.38 .
Synthesis Analysis
This compound can be synthesized from Sclareol . A key intermediate in the sequence, the acetoxy acid, can be synthesized by an improved route in 75% overall yield from 2-Oxomanoyl oxide .
Molecular Structure Analysis
The IUPAC name of this compound is 2- (5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)acetaldehyde . The structure is also available as a 2d Mol file .
Physical And Chemical Properties Analysis
This compound has a boiling point of 307 ºC, a density of 0.94, and a flash point of 145 ºC .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Process : γ-Bicyclohomofarnesal and its endo-isomer were synthesized from R-(+)-sclareolide, providing a simpler approach compared to previous methods. This synthesis involved Weinreb's amide preparation, dehydration of tertiary alcohol, chromatographic separation, and reduction with LiAlH4 (Torre, García, & Sierra, 2002).
Applications in Medicine
Cardiovascular and Neurological Applications :
- Protection Against Brain Ischemia : Studies have indicated that bicyclol, a derivative of bicyclohomofarnesal, protects rat brains against ischemic damage by upregulating transcription factors like Nrf2 and HO-1 (Jian Zhang et al., 2014).
- Cardioprotective Effects : Bicyclol has demonstrated significant protective effects against ischemia-reperfusion-induced injury in anesthetized rats, suggesting potential for treating myocardial injury (Cui et al., 2008).
Liver Disease Treatment :
- Hepatoprotective Properties : Bicyclol, developed based on this compound derivatives, shows potential in treating various liver diseases, including acute liver injury, fulminant hepatitis, and hepatocellular carcinoma, due to its wide range of pharmacological properties like anti-viral, anti-inflammatory, and antioxidant effects (Zhao et al., 2020).
Safety and Hazards
When handling Bicyclohomofarnesal, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Relevant Papers
Several papers have been identified that discuss this compound. One paper discusses the synthesis of this compound from Sclareol . Another paper discusses the conversion of 2-Oxomanoyl oxide into 2-oxo-13,14,15,16-tetranorlabd-8 (17)-en-12-al, an oxygenated analogue of the ambergris odorant, γ-bicyclohomofarnesal . A third paper discusses the synthesis of bicyclohomofarnesane derivatives .
Propiedades
IUPAC Name |
2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O/c1-12-6-7-14-15(2,3)9-5-10-16(14,4)13(12)8-11-17/h11,13-14H,1,5-10H2,2-4H3/t13-,14-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWKKBSHTOEBHL-OFQRWUPVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CC=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2CC=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



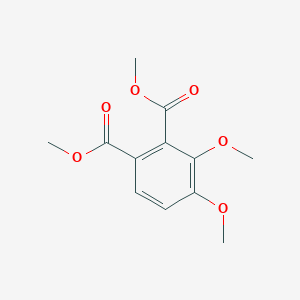

![Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]-](/img/structure/B3259709.png)
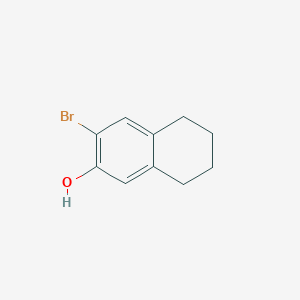
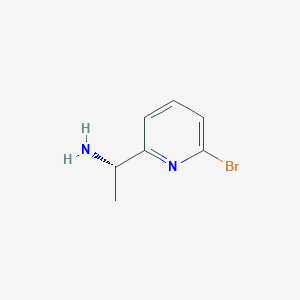
![(3aR,5R,6S,7S,7aR)-5-(hydroxymethyl)-2,2-dimethyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol](/img/structure/B3259723.png)


![[(2S,3S,5S)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-benzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B3259734.png)
![(E)-3-(2-((5-(3-nitrophenyl)furan-2-yl)methylene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B3259739.png)
